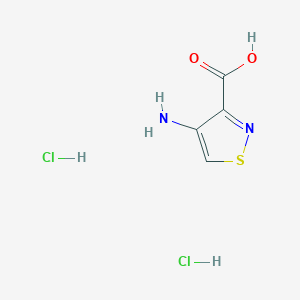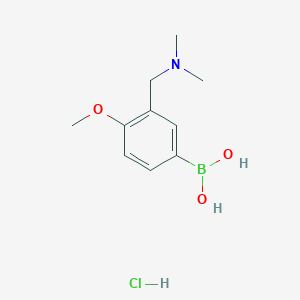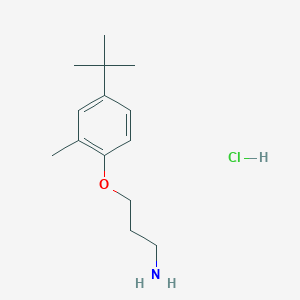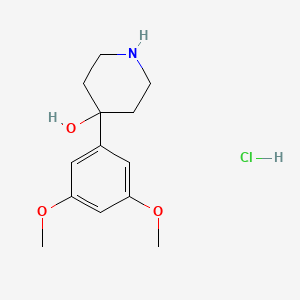![molecular formula C7H4BrF2N3 B1378340 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1428532-79-9](/img/structure/B1378340.png)
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
“6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H4BrF2N3 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is represented by the InChI code:InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7 (6 (9)10)13 (5)3-4/h1-3,6H . The compound has a molecular weight of 248.03 . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.95±0.1 g/cm3 and a pKa of 0.29±0.50 . It is a solid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Potential for Drug Development
The molecular structure of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine offers a promising scaffold for the development of new pharmaceuticals. Its halogenated and heterocyclic features make it a valuable intermediate in synthesizing compounds with potential biological activity. Researchers can leverage its reactivity to introduce various substituents, tailoring the molecule for specific therapeutic targets .
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis. Its triazolopyridine core is a key structural motif in many natural products and synthetic compounds. The presence of bromine allows for further functionalization through cross-coupling reactions, which can lead to the creation of complex molecules for further study and application .
Material Science: Precursor for Advanced Materials
In material science, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be used to synthesize novel materials with unique properties. Its incorporation into polymers or small molecules could result in materials with enhanced stability, fluorescence, or electronic properties, useful in various technologies .
Analytical Chemistry: Reference Standards
Due to its well-defined structure and purity, this compound can be employed as a reference standard in analytical chemistry. It can aid in the calibration of analytical instruments and serve as a standard for method development, ensuring accuracy and precision in chemical analysis .
Agricultural Chemistry: Synthesis of Agrochemicals
The triazolopyridine moiety is present in several agrochemicals. As such, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be a precursor in synthesizing new pesticides or herbicides. Its modification could lead to products that are more effective, selective, and environmentally friendly .
Chemical Education: Teaching Synthesis and Reactivity
This compound is an excellent example to teach advanced synthesis and reactivity in chemical education. It can demonstrate various organic reactions, such as nucleophilic substitution and palladium-catalyzed coupling, providing a practical context for theoretical knowledge .
Environmental Science: Study of Halogenated Pollutants
Environmental scientists can study 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine as a model compound for understanding the behavior of halogenated pollutants. Research can focus on its degradation pathways, persistence in the environment, and potential impact on ecosystems .
Computational Chemistry: Molecular Modeling
In computational chemistry, this compound’s structure can be used for molecular modeling studies. Its electronic and steric properties can be analyzed to predict reactivity patterns, interaction with biological targets, or material properties, contributing to the in silico design of new compounds .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYGCWLDHOLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193483 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1428532-79-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)




![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)



amine](/img/structure/B1378277.png)
![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)